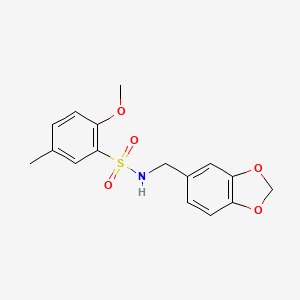

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

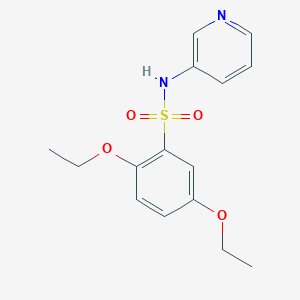

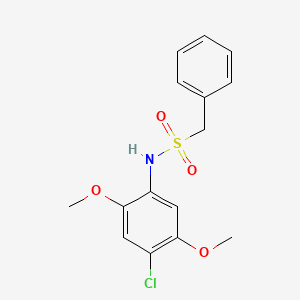

The synthesis of related benzenesulfonamide compounds involves multiple steps, including reactions with sulfonamide, benzenesulfonyl chloride, and various alkyl or aralkyl halides. For instance, a series of sulfonamides derived from 4-methoxyphenethylamine were synthesized by reacting with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by subsequent reactions with various alkyl/aralkyl halides (Abbasi et al., 2018). These processes illustrate the complex synthetic routes often required to produce benzenesulfonamide derivatives.

Molecular Structure Analysis

Studies on the crystal structure of benzenesulfonamide derivatives reveal significant insights into their molecular configurations. For example, research on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide highlighted their supramolecular architecture, showcasing how intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, contribute to their structural organization (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo a variety of chemical reactions, contributing to their diverse chemical properties. For instance, N-alkylation reactions, followed by Prilezhaev epoxidation, have been used to synthesize complex benzenesulfonamide derivatives, indicating the versatility and reactivity of these compounds (Fischer et al., 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as crystal structure and phase behavior, are critical for understanding their potential applications. For example, the analysis of the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide provided valuable information on its trigonal crystal system and hydrogen bonding, highlighting the importance of structural analysis in determining physical properties (Sreenivasa et al., 2014).

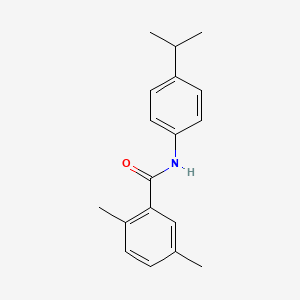

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, such as their reactivity and interaction with biological molecules, are of significant interest. Studies have explored their enzyme inhibitory activities, offering insights into their potential therapeutic applications. For example, certain sulfonamide derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, demonstrating their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

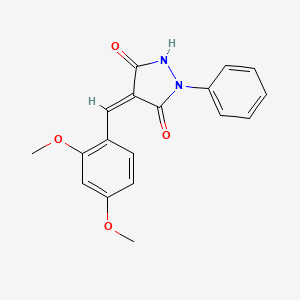

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.

Biochemical Pathways

Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might affect similar pathways, leading to downstream effects on cell division and growth.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might have similar effects, leading to the inhibition of cancer cell growth and survival.

Safety and Hazards

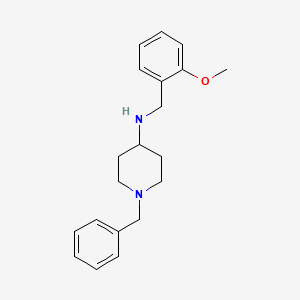

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-11-3-5-14(20-2)16(7-11)23(18,19)17-9-12-4-6-13-15(8-12)22-10-21-13/h3-8,17H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMNBVFCJRQOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)

![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)

![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)

![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)